molecular formula C15H23NO4 B14401674 Propan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate CAS No. 84971-90-4

Propan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate

Cat. No.: B14401674
CAS No.: 84971-90-4
M. Wt: 281.35 g/mol
InChI Key: QIEHOKBCIKJYDE-UHFFFAOYSA-N
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Description

Propan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate is an organic compound with a complex structure that includes a carbamate group attached to a phenyl ring substituted with diethoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate typically involves the reaction of 3,4-diethoxy-5-methylphenol with isocyanates under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted carbamates or aromatic derivatives.

Scientific Research Applications

Propan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of agrochemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism of action of Propan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of the target’s activity. This interaction can affect various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl (3,4-diethoxy-5-methoxyphenyl)carbamate
  • tert-Butyl (1-((S)-1-(((S)-4-(benzylamino)-3,4-dioxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)amino)-3-cyclopropyl-1-oxopropan-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)carbamate

Uniqueness

Propan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with molecular targets. The presence of both diethoxy and methyl groups provides distinct steric and electronic properties compared to similar compounds.

Properties

CAS No.

84971-90-4

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

propan-2-yl N-(3,4-diethoxy-5-methylphenyl)carbamate

InChI

InChI=1S/C15H23NO4/c1-6-18-13-9-12(16-15(17)20-10(3)4)8-11(5)14(13)19-7-2/h8-10H,6-7H2,1-5H3,(H,16,17)

InChI Key

QIEHOKBCIKJYDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)OC(C)C)C)OCC

Origin of Product

United States

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